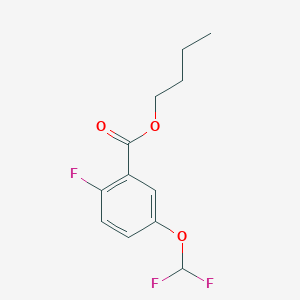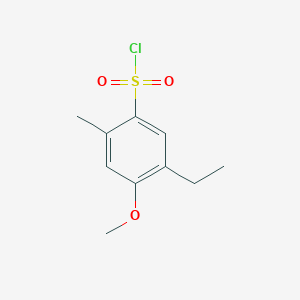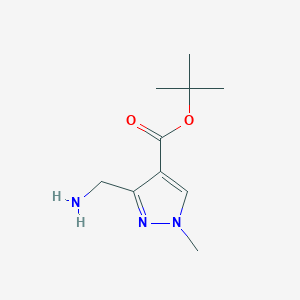
2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-4-(propan-2-yl)-1,3-oxazole, also known as CMOPO, is a synthetic compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. CMOPO is a relatively new compound, first synthesized in the early 2000s, and has since become a popular research topic among scientists.
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole is not fully understood. However, it is believed that the compound binds to certain receptors in the body and modulates their activity. This binding is believed to be mediated by hydrogen bonding and hydrophobic interactions between the molecule and the receptor. Additionally, this compound may interact with certain enzymes in the body, resulting in the modulation of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that the compound may have anti-inflammatory and anti-cancer properties. Additionally, this compound has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties. It has also been suggested that this compound may be beneficial in the treatment of certain neurological disorders, such as epilepsy and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is relatively stable and has a relatively low toxicity. The main limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
For 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole research include the exploration of its potential applications in the field of medicinal chemistry, such as the development of novel drugs and pharmaceuticals. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to explore the potential of this compound as an antimicrobial agent. Finally, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of certain neurological disorders.
Synthesemethoden
2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole is synthesized using a method known as the Diels-Alder reaction. This reaction involves the reaction of an electron-rich diene and an electron-deficient dienophile. In the case of this compound, the diene is 2-chloromethyl-4-methyl-1,3-butadiene and the dienophile is propan-2-yl-1,3-oxazole. The reaction is catalyzed by a Lewis acid, such as boron trifluoride, and proceeds through a cycloaddition mechanism. The product of the reaction is the desired this compound compound.
Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole has been studied extensively due to its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various compounds, including a variety of heterocyclic compounds and polycyclic aromatic compounds. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in the field of catalysis. In addition, this compound has been used in the synthesis of novel drugs and pharmaceuticals, such as anti-inflammatory and anti-cancer agents.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-propan-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTAZFCMCRBDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)
![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)

![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)

![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)



![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide](/img/structure/B6601112.png)

![rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)